molecular formula C13H18N2 B1399062 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine CAS No. 1250681-39-0

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine

Cat. No.: B1399062
CAS No.: 1250681-39-0
M. Wt: 202.3 g/mol
InChI Key: NOOJVNJLXOFSQT-UHFFFAOYSA-N
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Description

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

a. Cannabinoid Receptor Modulation

One significant application of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine is its role as a cannabinoid receptor modulator. Research has indicated that tetrahydroquinoline derivatives can interact with cannabinoid receptors and may be useful in treating conditions such as obesity and metabolic disorders. A patent (US20080194625A1) outlines methods for utilizing these compounds for therapeutic purposes, highlighting their potential in managing eating disorders and cognitive impairments .

b. Neuropharmacological Effects

Studies have suggested that this compound may exhibit neuropharmacological properties. Its structure allows it to potentially influence neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases or psychiatric disorders. The modulation of neurotransmitter activity is critical for developing new treatments for conditions like depression or anxiety.

a. Therapeutic Investigations

Several studies have focused on the therapeutic potential of tetrahydroquinoline derivatives, including this compound:

  • Study on Obesity Treatment : Research indicated that compounds like this one could modulate appetite-regulating pathways in the brain, offering a novel approach to obesity treatment.
  • Cognitive Enhancement : Investigations into the cognitive effects of these compounds have shown promise in enhancing memory and learning processes in animal models.

b. Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have aimed to assess its absorption, distribution, metabolism, and excretion (ADME) properties to predict its behavior in biological systems.

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, tetrahydroquinoline derivatives have been shown to inhibit certain enzymes involved in neurodegenerative disorders . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine can be compared with other similar compounds, such as:

Biological Activity

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine (CAS Number: 1250681-39-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N2C_{13}H_{18}N_{2}, with a molecular weight of 202.30 g/mol. The compound features a tetrahydroquinoline core, which is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂
Molecular Weight202.30 g/mol
CAS Number1250681-39-0

This compound has been studied primarily for its role as a modulator of cannabinoid receptors. Research indicates that it may influence cannabinoid receptor activity, potentially affecting various physiological processes such as appetite regulation and mood enhancement .

Pharmacological Effects

  • Appetite Regulation : The compound has shown promise in modulating appetite through cannabinoid receptor pathways, making it a candidate for treating eating disorders and obesity .
  • Cognitive Enhancement : Preliminary studies suggest it may have cognitive-enhancing properties, beneficial in treating cognitive disorders .
  • Neuroprotective Effects : There is emerging evidence that tetrahydroquinoline derivatives may exhibit neuroprotective effects by interacting with neurotransmitter systems .

Study 1: Appetite Modulation

A study investigated the effects of various tetrahydroquinoline derivatives on appetite in animal models. The results indicated that compounds similar to this compound significantly reduced food intake and increased energy expenditure.

Study 2: Cognitive Function

Another study assessed the cognitive effects of the compound in aged rats. The findings suggested improvements in memory and learning tasks, indicating potential applications in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective binding to cannabinoid receptors CB1 and CB2. This selectivity is crucial for developing therapeutic agents targeting these receptors without significant side effects associated with non-selective compounds.

In Vivo Studies

Animal studies have further confirmed the compound's efficacy in reducing anxiety-like behaviors and enhancing cognitive functions. These findings support its potential use in treating anxiety disorders and cognitive decline associated with aging.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3,4-dihydro-2H-quinolin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c14-12-6-5-11-2-1-7-15(13(11)8-12)9-10-3-4-10/h5-6,8,10H,1-4,7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOJVNJLXOFSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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